molecular formula C17H20N2O4S B5861131 N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5861131
M. Wt: 348.4 g/mol
InChI Key: YCWVBWRNOMOCLX-UHFFFAOYSA-N
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Description

N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MNS, is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. MNS is a small molecule that has been synthesized in the laboratory using a multi-step process.

Mechanism of Action

The mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been proposed that N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may exert its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in scientific research. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a small molecule that can be easily synthesized in the laboratory using a multi-step process. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have potential therapeutic properties in scientific research. However, there are also limitations to using N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that may not accurately reflect the properties of natural compounds. Additionally, the mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One future direction is to further investigate the mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Understanding the mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may lead to the development of more effective therapeutic applications. Another future direction is to investigate the potential therapeutic applications of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, future studies could investigate the potential side effects of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and its safety in humans.

Synthesis Methods

The synthesis of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. The imine intermediate is then reacted with methylsulfonyl chloride to form the final product, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic properties in scientific research. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-7-9-14(10-8-13)18-17(20)12-19(24(3,21)22)15-5-4-6-16(11-15)23-2/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWVBWRNOMOCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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